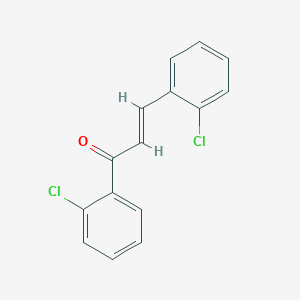

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10H/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFGZLAHCFWVMO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Chlorophenyl Isomers

- B2 vs. (2E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one :

The 4-chloro analog (CAS 22966-30-9, MW 277.15 g/mol) differs in substituent position, leading to distinct electronic and steric effects. The para-chloro groups enhance conjugation but reduce steric hindrance compared to B2’s ortho-chloro substituents. This positional variation impacts biological activity: B2 shows superior anti-cancer efficacy due to optimized ROS generation and ER stress activation, whereas the 4-chloro derivative is primarily studied for its photoisomerization behavior in bioreduction processes .

(b) Bromophenyl Derivatives

- (2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one (MW 366.05 g/mol): Bromine’s larger atomic radius and lower electronegativity compared to chlorine alter the compound’s electronic profile. No direct pharmacological data are available, though its synthesis is well-documented for crystallographic studies .

Pharmacological Activity

(a) Anti-Cancer Activity

- B2 : Demonstrates IC₅₀ values in the low micromolar range against lung cancer cells, with 96.06% purity and a melting point of 149.5–150.9°C .

- (E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one: Anthracene substituents enhance π-π stacking but reduce bioavailability.

(b) Stability and Bioavailability

Physical and Mechanical Properties

A molecular dynamics study using GULP software compared six prop-2-en-1-one derivatives (e.g., fluorophenyl, bromophenyl, and methylthiophenyl variants) :

| Property | B2 (Predicted) | (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |

|---|---|---|

| Young’s Modulus | ~15 GPa | ~12 GPa |

| Bulk Modulus | ~8 GPa | ~6 GPa |

| Shear Modulus | ~6 GPa | ~5 GPa |

B2’s higher moduli suggest greater rigidity, correlating with its crystalline stability and pharmacological robustness .

Biological Activity

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a chalcone structure, which is known for its potential in medicinal chemistry due to its ability to be modified for enhanced biological activity. The presence of two chlorophenyl groups contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in cancer cells by increasing the generation of reactive oxygen species (ROS) and modulating key signaling pathways such as ERK and AKT pathways .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation in several cancer types, including breast and liver cancers .

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of triple-negative breast cancer cells by promoting apoptosis and reducing cell viability with IC50 values ranging from 9.76 µM to 40.83 µM .

- Liver Cancer : The compound exhibited potent antiproliferative effects against hepatocellular carcinoma cell lines, with mechanisms involving ROS-mediated apoptosis and modulation of cell cycle proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and other pathogenic bacteria .

- Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in bacterial strains, suggesting potential applications in treating biofilm-associated infections .

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, cell cycle arrest | , |

| Antimicrobial | Effective against S. aureus; low MIC values | , |

| Biofilm Inhibition | Reduces biofilm formation | , |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies indicate that the presence of halogen substituents on the phenyl rings enhances both anticancer and antimicrobial activities. Modifications leading to increased lipophilicity also correlate with improved bioactivity profiles .

Q & A

Q. What are the standard synthetic routes for (2E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The Claisen-Schmidt condensation is the most common method, involving a base-catalyzed reaction between 2-chlorobenzaldehyde and 2-chloroacetophenone under reflux in ethanol. Optimal yields (>70%) are achieved using NaOH (20% w/v) at 60–80°C for 6–8 hours . Lower temperatures or shorter reaction times reduce yields due to incomplete enolate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms the (E)-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and assigns aromatic substituents .

- IR Spectroscopy : Identifies C=O stretching (~1650–1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

- XRD : Resolves crystal packing and validates stereochemistry (e.g., CCDC deposition number 1988019 for related analogs) .

Q. How does the crystal structure inform intermolecular interactions?

Monoclinic/triclinic systems (e.g., P21/c or P1 space groups) reveal π-π stacking (3.5–4.0 Å) and C–H···O hydrogen bonds (2.6–2.8 Å), stabilizing the lattice . Unit cell parameters (e.g., a = 11.9035 Å, β = 92.296°) are critical for modeling steric effects of 2-chloro substituents .

Advanced Research Questions

Q. How can contradictions in antimicrobial activity data be resolved for analogs of this compound?

Discrepancies arise from substituent positioning (e.g., 2-chloro vs. 4-chloro) altering electron density and microbial target affinity. Methodological standardization is key:

- Use consistent MIC assays (e.g., broth microdilution, 24–48 hr incubation) .

- Compare against positive controls (e.g., chloramphenicol for bacteria, fluconazole for fungi) .

- Apply molecular docking to correlate activity with substituent electronic profiles (e.g., Hammett σ values) .

Q. What strategies optimize XRD refinement for chalcones with twinning or disorder?

Q. How do electron-withdrawing substituents affect reaction kinetics in Claisen-Schmidt condensations?

2-Chloro groups lower aldehyde reactivity by deactivating the carbonyl (Hammett σ = +0.23), requiring longer reflux times (8–12 hours vs. 4–6 hours for methoxy analogs) . DFT studies (B3LYP/6-311+G(d,p)) show increased activation energy (ΔG‡ ≈ 85–90 kJ/mol) due to reduced enolate stability .

Q. What computational methods validate experimental structure-property relationships?

- DFT : Compare HOMO-LUMO gaps (e.g., 4.5–5.0 eV) with UV-Vis λmax (300–320 nm) to assess conjugation .

- Molecular Mechanics : Simulate elastic constants (Young’s modulus ~5–7 GPa) to predict mechanical stability in crystalline phases .

Methodological Guidance Tables

Table 1: Key Crystallographic Parameters for this compound Analogs

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Space group | P21/c | Symmetry and packing efficiency | |

| Unit cell volume | 613.88 ų | Molecular density | |

| C–H···O bond length | 2.615 Å | Stabilizes crystal lattice | |

| R-factor | 0.047 | Refinement accuracy |

Table 2: Antimicrobial Activity vs. Substituent Effects

| Substituent Position | MIC (μg/mL) S. aureus | LogP | Bioactivity Trend |

|---|---|---|---|

| 2-Cl | 12.5 | 3.8 | High |

| 4-Cl | 50.0 | 3.5 | Moderate |

| 2,4-diCl | 6.25 | 4.2 | Very high |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.